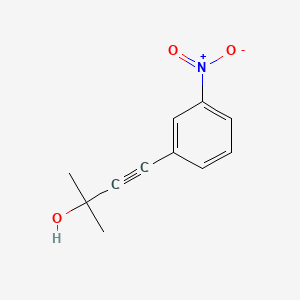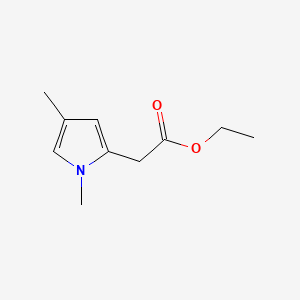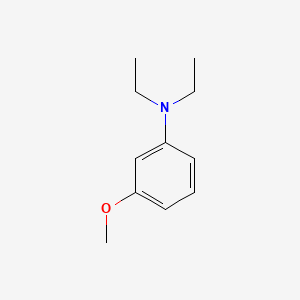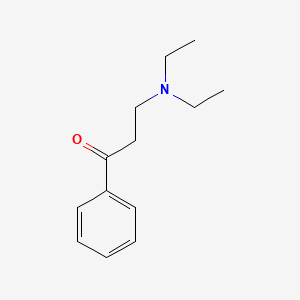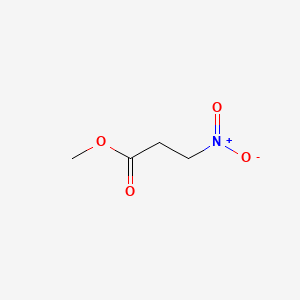
Methyl 3-nitropropanoate
Übersicht
Beschreibung
Methyl 3-nitropropanoate is a chemical compound with the CAS Number: 20497-95-4 . It has a molecular weight of 133.1 .
Synthesis Analysis
Methyl 3-nitropropanoate can be synthesized through a derivatization reaction of 3-nitropropionic acid in sugarcane . This process uses the acetyl chloride-methanol process, where hydrochloric acid - methanol obtained by the reaction of acetyl chloride with methanol is used to carry out the reaction .Molecular Structure Analysis
The Inchi Code for Methyl 3-nitropropanoate is 1S/C4H7NO4/c1-9-4 (6)2-3-5 (7)8/h2-3H2,1H3 .Chemical Reactions Analysis
Methyl 3-nitropropanoate is involved in a three-component nitro-Mannich/lactamization cascade with in situ formed acyclic imines for the direct preparation of pyrrolidinone derivatives . This reaction is broad in scope and highly diastereoselective .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Methyl 3-nitropropanoate: is utilized in organic synthesis, particularly in the formation of pyrrolidine and pyrrolidinone rings, which are prevalent in many biologically active natural products and pharmaceuticals . An efficient diastereoselective nitro-Mannich/lactamisation reaction cascade involving this compound allows for the direct preparation of trans-monocyclic and fused tricyclic pyrrolidinone derivatives .
Biocatalysis
The compound plays a role in biocatalysis through its involvement with nitronate monooxygenases (NMOs). These enzymes are key in the catabolism of nitroalkanes and have potential applications in organic synthesis and biocatalysis, where they could be used to expedite reactions that are otherwise slow or require harsh chemical conditions .
Bioremediation
In environmental science, Methyl 3-nitropropanoate can be part of bioremediation strategies. NMOs, which interact with this compound, could be employed to degrade nitroalkanes in polluted environments, thus reducing their toxicity and environmental impact .
Defense Mechanisms in Organisms
This compound and its derivatives are produced as defense mechanisms by various organisms, including bacteria, fungi, insects, and plants. They serve as potent inhibitors of critical enzymes like mitochondrial succinate dehydrogenase, playing a role in the survival strategies of these organisms .
Chemical Industry Applications
Methyl 3-nitropropanoate: is used in the chemical industry as an intermediate in the synthesis of dyes, pharmaceutical compounds, and insecticides. Its reactivity and stability make it a valuable component in the production of various chemical products .
Research on Enzymatic Functions
The study of Methyl 3-nitropropanoate is significant in understanding the biochemical properties, structure, classification, and physiological functions of NMOs. This research can lead to the discovery of new enzymatic activities and potential applications in various fields of science .
Pharmaceutical Compound Development
Due to its role in the synthesis of pyrrolidinone derivatives, Methyl 3-nitropropanoate is important in the development of new pharmaceutical compounds. These derivatives are common motifs in drugs, and their synthesis can lead to the discovery of novel therapeutic agents .
Material Science
While not directly related to Methyl 3-nitropropanoate , the methodologies developed for its use in organic synthesis can be adapted for material science applications. This includes the synthesis of new materials with specific properties for use in various industries .
Wirkmechanismus
Target of Action
Methyl 3-nitropropanoate, a derivative of 3-nitropropionate (3NPA), primarily targets mitochondrial succinate dehydrogenase and isocitrate lyase . These enzymes play crucial roles in the tricarboxylic acid cycle and the glyoxylate cycle, respectively .
Mode of Action
The compound acts as a potent inhibitor of its targets. Its conjugate base, propionate-3-nitronate (P3N), inhibits mitochondrial succinate dehydrogenase, which is essential to the tricarboxylic acid cycle . It can also inhibit isocitrate lyase, a critical enzyme of the glyoxylate cycle .
Biochemical Pathways
The inhibition of mitochondrial succinate dehydrogenase and isocitrate lyase disrupts the tricarboxylic acid cycle and the glyoxylate cycle, respectively . This disruption affects the energy production and carbohydrate metabolism within the cell, leading to downstream effects that can impact the overall functioning of the organism .
Result of Action
The inhibition of key enzymes by Methyl 3-nitropropanoate leads to a disruption in energy production and carbohydrate metabolism within the cell . This can result in a range of molecular and cellular effects, potentially leading to toxicity and other adverse effects .
Safety and Hazards
Methyl 3-nitropropanoate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-nitropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c1-9-4(6)2-3-5(7)8/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOVDKWDSQCJAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338238 | |
| Record name | Methyl 3-nitropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20497-95-4 | |
| Record name | Methyl 3-nitropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-nitropropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes methyl 3-nitropropanoate a useful reagent in organic synthesis?
A1: Methyl 3-nitropropanoate serves as a synthetic equivalent of acrylate anions, enabling the preparation of diverse α,β-unsaturated esters. [] This is possible due to its ability to undergo reactions like nitroaldol additions, condensations, and Michael additions at the nitro-substituted carbon. [, , , ] Furthermore, its α-carbonyl carbon can be utilized for alkylations, double alkylations, and aldol and Michael additions after conversion to the corresponding dilithionitronate enolate. [, , , ]
Q2: Can you provide an example of a specific reaction cascade where methyl 3-nitropropanoate is used?
A2: Methyl 3-nitropropanoate is a key component in a diastereoselective nitro-Mannich/lactamization cascade reaction. [, ] This reaction allows for the direct preparation of substituted pyrrolidin-2-one derivatives, important structural motifs in many bioactive compounds. The reaction proceeds through the reaction of methyl 3-nitropropanoate with an imine, formed in situ from an aldehyde and an amine, followed by a cyclization step to form the pyrrolidinone ring. [, , ]
Q3: What are the advantages of using a flow chemistry setup for reactions involving methyl 3-nitropropanoate?
A3: Flow chemistry conditions have been shown to improve the efficiency and minimize waste generation in the synthesis of pyrrolidin-2-ones using methyl 3-nitropropanoate. [] Specifically, using Aquivion PFSA as a solid acid catalyst in a flow reactor allowed for a more sustainable process compared to traditional batch reactions. []
Q4: Are there any enantioselective transformations possible using methyl 3-nitropropanoate?
A4: Yes, researchers have explored the enantioselective nitro-aldol reaction of methyl 3-nitropropanoate with α-ketocarboxylates using chiral macrocyclic ytterbium complexes as catalysts. [] This method offers a potential route to enantioenriched methyl-2-hydroxy-2-methyl-3-nitropropanoate and related compounds. []
Q5: Beyond pyrrolidinones, what other heterocycles can be synthesized using methyl 3-nitropropanoate?
A5: Methyl 3-nitropropanoate can be used to synthesize 5-alkylfuran-2(5H)-ones. [] This reaction occurs through a one-pot process starting with methyl 3-nitropropanoate and aldehydes, using Amberlyst A-21 as a catalyst in ethyl acetate. []
Q6: What are the safety considerations when working with methyl 3-nitropropanoate?
A6: Methyl 3-nitropropanoate should be handled with caution, as with all nitro compounds of low molecular weight. [] It's recommended to store it in dark bottles under refrigeration. [] Additionally, 3-nitropropanoic acid, a potential hydrolysis product, is a known toxin found in some plants and fungi. [] Therefore, appropriate safety measures and personal protective equipment should always be used when handling this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[(2-chlorophenyl)amino]-6'-(diethylamino)-](/img/structure/B1594793.png)

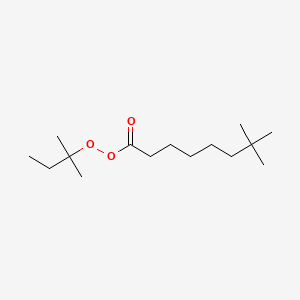
![disodium 2-[[1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate](/img/structure/B1594797.png)


